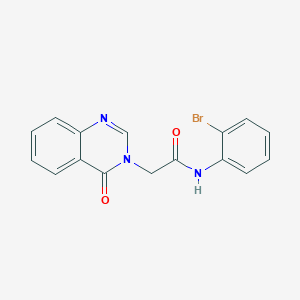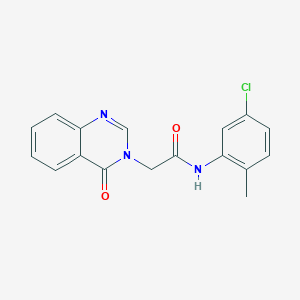![molecular formula C18H24N2O3S B277597 5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid is a chemical compound that has been of interest to researchers due to its potential applications in various fields. It is a heterocyclic compound that has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of certain kinases, which are enzymes that play a role in cell division and growth. It has also been found to inhibit the activity of certain proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death that occurs in cells that are damaged or no longer needed. It has also been found to inhibit cell proliferation, which is the process by which cells divide and multiply. In addition, it has been found to have anti-inflammatory properties, which can help to reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid. One area of research is the development of new synthesis methods that can produce the compound in higher yields and with fewer byproducts. Another area of research is the identification of new biological targets for the compound, which could lead to the development of new treatments for various diseases. Finally, there is a need for further studies to investigate the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid has been achieved using different methods. One of the most common methods involves the reaction of 2-aminobenzenethiol with tert-butyl acrylate in the presence of a catalyst, followed by cyclization of the resulting intermediate. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
The compound has been studied extensively for its potential applications in various fields. In the field of medicine, it has been found to have anticancer properties, and it has been studied as a potential treatment for different types of cancer. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties. It has also been studied for its potential use as an antibacterial agent, as well as for its potential use in the treatment of viral infections.
properties
Product Name |
5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid |
|---|---|
Molecular Formula |
C18H24N2O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N2O3S/c1-18(2,3)11-7-8-12-13(10-19)17(24-14(12)9-11)20-15(21)5-4-6-16(22)23/h11H,4-9H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
YFUVZNNCVBMSPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCC(=O)O |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)



![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)




![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)